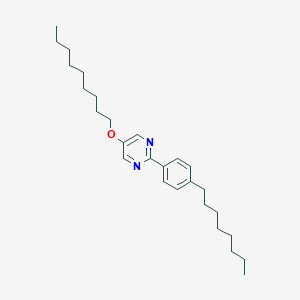
3-アミノ-2-ヒドロキシ安息香酸メチル
概要
説明
科学的研究の応用
Methyl 3-amino-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Methyl 3-amino-2-hydroxybenzoate, also known as aminosalicylate, is a building block for a wide range of microbial natural products . It is utilized in the biosynthesis of antimycins , which are a group of antibiotics that inhibit the electron transport chain in mitochondria and bacteria .
Mode of Action
It is known to participate in the biosynthesis of antimycins . Antimycins inhibit the electron transport chain by binding to the ubiquinol oxidation center of the cytochrome bc1 complex . This prevents the transfer of electrons from ubiquinol to cytochrome c, disrupting the energy production in the cell and leading to cell death .
Biochemical Pathways
Methyl 3-amino-2-hydroxybenzoate is involved in the biosynthesis of antimycins . The compound is incorporated into the antimycin structure during the biosynthesis process . Antimycins are known to inhibit the electron transport chain, which is a crucial part of cellular respiration . This results in the disruption of ATP production, leading to cell death .
Result of Action
The primary result of the action of Methyl 3-amino-2-hydroxybenzoate is the inhibition of the electron transport chain due to its role in the biosynthesis of antimycins . This leads to a disruption in ATP production, causing energy depletion and ultimately leading to cell death .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the reduction of methyl 2-hydroxy-3-nitrobenzoate. This reduction can be achieved using hydrogen gas in the presence of a palladium on charcoal catalyst. The reaction is typically carried out in methanol at room temperature .
Another method involves the esterification of 3-amino-2-hydroxybenzoic acid. This process requires the use of methanol and sulfuric acid as a catalyst. The reaction mixture is heated to 70°C for 12 hours under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of methyl 3-amino-2-hydroxybenzoate often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, industrial processes may involve more stringent purification steps to ensure the high purity of the final compound.
化学反応の分析
Types of Reactions
Methyl 3-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is a typical reducing agent.
Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates and related compounds.
類似化合物との比較
Methyl 3-amino-2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-hydroxybenzoate: This compound has the amino and hydroxyl groups at different positions, leading to different chemical and biological properties.
Methyl 4-amino-2-hydroxybenzoate: The position of the amino group affects its reactivity and interactions with other molecules.
Methyl 3-amino-4-hydroxybenzoate: Similar to methyl 3-amino-2-hydroxybenzoate but with the hydroxyl group at the fourth position, affecting its chemical behavior.
特性
IUPAC Name |
methyl 3-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQHVRUXLRZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509747 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35748-34-6 | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B45870.png)









